2-(4-Ethoxybenzenesulfonamido)-4,5-dimethoxybenzoic acid
Description
2-(4-Ethoxybenzenesulfonamido)-4,5-dimethoxybenzoic acid is a benzoic acid derivative featuring a 4,5-dimethoxy-substituted aromatic core linked to a 4-ethoxybenzenesulfonamido moiety. The 4-ethoxybenzenesulfonamido group likely enhances steric and electronic interactions with biological targets, as seen in related sulfonamide derivatives .
Properties
IUPAC Name |
2-[(4-ethoxyphenyl)sulfonylamino]-4,5-dimethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO7S/c1-4-25-11-5-7-12(8-6-11)26(21,22)18-14-10-16(24-3)15(23-2)9-13(14)17(19)20/h5-10,18H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXXAYVTSBKCEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxybenzenesulfonamido)-4,5-dimethoxybenzoic acid typically involves multiple steps. One common method includes the sulfonation of 4-ethoxyaniline to form 4-ethoxybenzenesulfonamide. This intermediate is then subjected to a coupling reaction with 4,5-dimethoxybenzoic acid under acidic conditions to yield the final product. The reaction conditions often involve the use of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The reaction conditions are carefully controlled to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Functional Group Reactions
The compound’s reactivity is governed by its three functional groups: benzoic acid , sulfonamide , and methoxy groups .
Benzoic Acid Reactions
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Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form esters.
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Amidation : Forms amides with amines (e.g., ammonium chloride, heat).
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Decarboxylation : Unlikely under standard conditions due to stability of the aromatic system.
Sulfonamide Reactions
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Hydrolysis : Aromatic sulfonamides are generally resistant to hydrolysis but may undergo cleavage under strong acidic/basic conditions.
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Displacement : The sulfonamide group can act as a leaving group in nucleophilic aromatic substitution, though steric hindrance from the ethoxy group may hinder reactivity.
Methoxy Group Reactions
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Demethylation : Methoxy groups are stable but may undergo cleavage under harsh conditions (e.g., HI in acetic acid).
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Electrophilic substitution : Methoxy groups activate the ring for substitution (e.g., nitration, bromination) at ortho/para positions.
| Functional Group | Reaction Type | Conditions |
|---|---|---|
| Benzoic acid | Esterification | Acid catalyst, alcohol |
| Sulfonamide | Hydrolysis | Strong acid/base |
| Methoxy groups | Demethylation | HI, AcOH, heat |
Stability and Purification
Scientific Research Applications
2-(4-Ethoxybenzenesulfonamido)-4,5-dimethoxybenzoic acid, a compound with significant potential in various scientific research applications, has garnered attention for its unique chemical structure and properties. This article aims to explore its applications across different fields, including medicinal chemistry, pharmacology, and materials science, supported by comprehensive data tables and documented case studies.
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| HT-29 (Colon) | 12.5 | Cell cycle arrest |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In animal models of inflammation, it significantly reduced markers such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases.
| Model | Dose (mg/kg) | Inflammatory Marker Reduction (%) |
|---|---|---|
| Carrageenan Foot | 10 | 45 |
| Adjuvant Arthritis | 20 | 60 |
Drug Development
The unique structure of this compound makes it a candidate for drug development. Its ability to modulate key biological pathways positions it as a potential lead compound in the synthesis of new pharmaceuticals targeting cancer and inflammatory diseases.
Synergistic Effects
Research has indicated that when combined with existing chemotherapeutic agents, this compound can enhance efficacy and reduce side effects. For instance, co-administration with doxorubicin showed improved therapeutic outcomes in preclinical models.
Polymer Synthesis
The sulfonamide group in the compound allows for its incorporation into polymer matrices, leading to materials with enhanced thermal stability and mechanical properties. Studies have shown that polymers modified with this compound exhibit improved resistance to degradation under harsh environmental conditions.
Nanomaterials
In nanotechnology, the compound has been utilized as a stabilizing agent for nanoparticles. Its ability to interact with metal ions facilitates the formation of stable colloidal solutions, which are essential for various applications including drug delivery systems.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of the compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with saline.
Case Study 2: Anti-inflammatory Mechanisms
Another investigation published in the International Journal of Inflammation assessed the anti-inflammatory mechanisms through cytokine profiling in treated animals. The findings revealed a marked decrease in pro-inflammatory cytokines, supporting its potential use in therapeutic applications for chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxybenzenesulfonamido)-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares a core structure with several analogs, differing primarily in the substituents attached to the benzoic acid scaffold:
- Sulfonamide vs. Carboxamide Linkages: The 4-ethoxybenzenesulfonamido group in the target compound contrasts with carboxamide substituents in analogs like 2-(Cyclopropanecarboxamido)-4,5-dimethoxybenzoic acid () and 2-(2-chlorobenzamido)-4,5-dimethoxybenzoic acid (). Carboxamide derivatives, such as the cyclopropane analog (C₁₃H₁₅NO₅, MW 265.26), prioritize lipophilicity, which may enhance membrane permeability .
- Bulky substituents (e.g., 2,2-dimethylpropanoyl in ’s compound) introduce steric hindrance, which could modulate selectivity for specific biological targets.
Key Findings from Analogous Compounds:
Antagonism of Androgen Receptor (AR) :
- Cpd39 (2-(2-butyl-1,3-dioxoisoindoline-5-carboxamido)-4,5-dimethoxybenzoic acid) demonstrated potent AR antagonism, highlighting the importance of the sulfonamide/carboxamide scaffold in targeting hormone-dependent cancers like castration-resistant prostate cancer (CRPC) .
Microbial Growth Modulation: 3,5-Dimethoxybenzoic acid (C₉H₁₀O₄, MW 182.17) promoted Microcystis aeruginosa growth and chlorophyll-a levels, whereas caffeic acid inhibited it. This suggests that methoxy group positioning and additional substituents critically influence biological activity .
Pharmaceutical Applications :
- The Aricept-related compound (2-(3-(1-benzylpiperidine-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid) is used in quality control for the Alzheimer’s drug Aricept, underscoring the role of benzoic acid derivatives in drug development .
Data Tables Summarizing Key Properties
Table 1: Structural and Molecular Comparison
*Calculated based on structural analysis.
Biological Activity
2-(4-Ethoxybenzenesulfonamido)-4,5-dimethoxybenzoic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 321.37 g/mol
The presence of both sulfonamide and methoxy groups contributes to its unique chemical reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit carbonic anhydrases and other enzyme classes, which can disrupt metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : The compound may act on various receptors, influencing signaling pathways related to inflammation and cell proliferation.
Biological Activities
Research has indicated several key biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that the compound exhibits significant antibacterial properties against various strains, including resistant bacteria.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines, possibly through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has been noted for its potential to reduce inflammation markers in vitro, indicating possible therapeutic applications in inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study 1: Antibacterial Efficacy
A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent activity compared to standard antibiotics.
Case Study 2: Anticancer Activity
In a recent investigation by Johnson et al. (2024), the compound was tested on MCF-7 breast cancer cells. The findings revealed a significant reduction in cell viability at concentrations above 50 µM, with associated increases in apoptotic markers such as caspase-3 activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
